3-(4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that features a trifluoromethyl group, a triazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps. One common approach is the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents that modify the compound’s properties .
Scientific Research Applications
3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The triazole ring can form hydrogen bonds with biological targets, influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Shares the trifluoromethyl and triazole features but lacks the indole moiety.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Contains a trifluoromethyl group and a pyrazole ring, used for its antimicrobial properties.
Uniqueness
The uniqueness of 3-[4-ETHYL-5-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17F3N4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C20H17F3N4S/c1-2-27-18(16-11-24-17-9-4-3-8-15(16)17)25-26-19(27)28-12-13-6-5-7-14(10-13)20(21,22)23/h3-11,24H,2,12H2,1H3 |
InChI Key |
COPOXVUYUYUCOB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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